molecular formula C24H24ClNO6 B11211179 Dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211179
M. Wt: 457.9 g/mol
InChI Key: UDAYWFJXXAUGFF-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, chlorophenyl, and dimethoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in the synthesis of the compound.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions facilitated by reagents such as chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission. The pathways involved in its action include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications. The unique combination of functional groups in 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE contributes to its distinct chemical behavior and potential advantages in specific applications.

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nicardipine

These compounds are also used in the treatment of cardiovascular diseases and serve as valuable references for understanding the unique properties of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE.

Properties

Molecular Formula

C24H24ClNO6

Molecular Weight

457.9 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24ClNO6/c1-29-20-10-5-15(11-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-8-17(25)9-7-16/h5-11,13-14,22H,12H2,1-4H3

InChI Key

UDAYWFJXXAUGFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC)OC

Origin of Product

United States

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